molecular formula C18H18N2O4 B2658660 1-ethyl-N-(furan-2-ylmethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide CAS No. 1010880-44-0

1-ethyl-N-(furan-2-ylmethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B2658660
CAS No.: 1010880-44-0
M. Wt: 326.352
InChI Key: XGCUTZJRQJSUFG-UHFFFAOYSA-N
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Description

1-ethyl-N-(furan-2-ylmethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

The synthesis of 1-ethyl-N-(furan-2-ylmethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aryl methyl ketone in the presence of a base.

    Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the quinoline core with a furan-2-ylmethyl halide under basic conditions.

    Ethylation and methoxylation:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

1-ethyl-N-(furan-2-ylmethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan-2-ylmethyl group, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has shown promising activity as an inhibitor of certain enzymes and receptors, making it a candidate for further biological studies.

    Medicine: It has been investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(furan-2-ylmethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain kinases or bind to receptor sites, thereby modulating cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

1-ethyl-N-(furan-2-ylmethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide can be compared with other quinoline derivatives, such as:

    Chloroquine: Known for its antimalarial activity.

    Quinoline N-oxides: Studied for their antimicrobial properties.

    Indole-3-carboxamides: Investigated for their anticancer activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1-ethyl-N-(furan-2-ylmethyl)-6-methoxy-4-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-20-11-15(18(22)19-10-13-5-4-8-24-13)17(21)14-9-12(23-2)6-7-16(14)20/h4-9,11H,3,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCUTZJRQJSUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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